5-Difluoromethoxy-2-Methyl-1H-Benzoimidazole
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Overview
Description
5-Difluoromethoxy-2-Methyl-1H-Benzoimidazole is a chemical compound with the molecular formula C8H6F2N2OS. It is known for its application in the synthesis of various pharmaceuticals, including drugs used to treat gastroesophageal reflux disease and other gastrointestinal disorders .
Preparation Methods
The synthesis of 5-Difluoromethoxy-2-Methyl-1H-Benzoimidazole typically involves the reaction of 4-difluoromethoxy-o-phenylenediamine with alkali and carbon disulfide in a water solvent. This process includes two main stages: a condensation reaction stage and a cyclization reaction stage. The reaction conditions are mild, and the process is environmentally friendly, cost-effective, and yields high . Another method involves etherification, nitrification, hydrolysis, reduction, and redox steps, which are suitable for industrial production .
Chemical Reactions Analysis
5-Difluoromethoxy-2-Methyl-1H-Benzoimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of the difluoromethoxy group.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Difluoromethoxy-2-Methyl-1H-Benzoimidazole involves its role as a precursor in the synthesis of pantoprazole. Pantoprazole works by inhibiting the proton pump in the stomach lining, thereby reducing the production of stomach acid .
Comparison with Similar Compounds
Similar compounds include:
5-Difluoromethoxy-2-mercapto-1H-benzimidazole: Used in the synthesis of pantoprazole.
4-Difluoromethoxybenzaldehyde: Another fluorinated compound used in various chemical syntheses.
2-Mercaptobenzimidazole: Used in the synthesis of pharmaceuticals and other chemical applications.
5-Difluoromethoxy-2-Methyl-1H-Benzoimidazole is unique due to its specific application in the synthesis of pantoprazole and its environmentally friendly synthesis process .
Properties
CAS No. |
951625-87-9 |
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Molecular Formula |
C9H8F2N2O |
Molecular Weight |
198.17 g/mol |
IUPAC Name |
6-(difluoromethoxy)-2-methyl-1H-benzimidazole |
InChI |
InChI=1S/C9H8F2N2O/c1-5-12-7-3-2-6(14-9(10)11)4-8(7)13-5/h2-4,9H,1H3,(H,12,13) |
InChI Key |
LARJEMHCOKVSNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)OC(F)F |
Origin of Product |
United States |
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